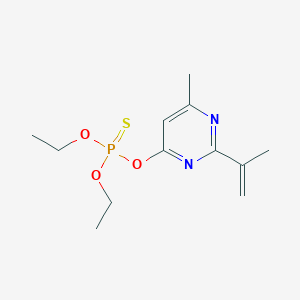

Dehydrodiazinon

Übersicht

Beschreibung

Diazinon is a thiophosphoric acid ester developed in 1952 by Ciba-Geigy, a Swiss chemical company . It is a nonsystemic organophosphate insecticide formerly used to control cockroaches, silverfish, ants, and fleas in residential, non-food buildings . The pure chemical is an oil that is colorless and practically odorless .

Molecular Structure Analysis

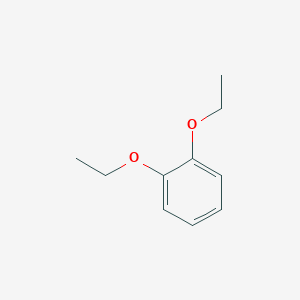

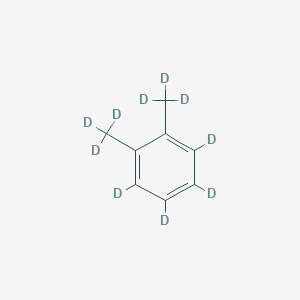

Diazinon has the IUPAC name O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate . Its molecular weight is 304.34 g·mol −1 .

Chemical Reactions Analysis

Diazinon can be effectively degraded in aqueous solutions via photocatalytic oxidation . The reported diazinon degradation rate ranged from 2 to 100% .

Physical And Chemical Properties Analysis

Diazinon does not occur naturally in the environment . It is a colorless to dark brown liquid . It has a density of 1.116-1.118 g/cm 3 at 20 °C .

Wissenschaftliche Forschungsanwendungen

Catalytic Dehydrogenation

Dehydrodiazinon is implicated in studies of catalytic dehydrogenation, particularly in the context of light alkanes on metals and metal oxides. Research in this area focuses on the role of various materials in catalyzing dehydrogenation reactions, which is crucial for producing light olefins. Key factors like active site nature, support, promoters, and reaction feed impact on catalyst performance and lifespan are explored (Sattler, Ruiz‐Martinez, Santillan‐Jimenez, & Weckhuysen, 2014).

Functionalization in Protein Synthesis

Dehydroalanine, a derivative of dehydrodiazinon, shows significant utility in protein synthesis. It facilitates the creation of modified protein side-chains through various bond-forming methods and serves as an activity-based probe. This aspect of dehydrodiazinon finds use in biological and technological research and application (Daďová, Galan, & Davis, 2018).

Soil Contamination and Remediation

Dehydrodiazinon derivatives are used in studies examining soil contamination, specifically with petroleum products. Research shows that these substances can affect soil dehydrogenases in various ways, providing insights into environmental monitoring and soil remediation techniques, especially in soils contaminated with petroleum hydrocarbons (Kaczyńska, Borowik, & Wyszkowska, 2015).

Green Chemistry and Drug Synthesis

In the field of green chemistry, dehydrodiazinon is involved in the synthesis of pharmaceuticals like nebularine and vidarabine. This involves a dehydrazination reaction catalyzed by CuSO4, highlighting its potential for industrial applications (Xia, Xie, Niu, Qu, & Guo, 2014).

Conversion of Cysteine to Dehydroalanine in Peptides

Dehydrodiazinon derivatives are also studied for their role in the chemical conversion of cysteine to dehydroalanine in peptides and proteins. This process is important for site-selective synthesis of modified biological molecules, including glycosylated antibodies (Chalker, Gunnoo, Boutureira, Gerstberger, Fernández-González, Bernardes, Griffin, Hailu, Schofield, & Davis, 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

diethoxy-(6-methyl-2-prop-1-en-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8H,3,6-7H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQCGZFCGWALIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186282 | |

| Record name | Dehydrodiazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrodiazinon | |

CAS RN |

32588-20-8 | |

| Record name | Dehydrodiazinon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032588208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodiazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

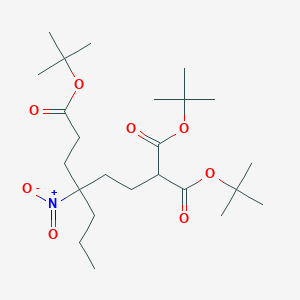

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid](/img/structure/B166451.png)